molecular formula C13H12N2O3 B179467 Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate CAS No. 7248-83-1

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate

Cat. No.: B179467
CAS No.: 7248-83-1
M. Wt: 244.25 g/mol
InChI Key: RDPDMHOSYBRUFV-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate is an ester derivative featuring a quinoxaline moiety, a nitrogen-containing heterocycle known for its pharmacological relevance. This compound is synthesized via hydrolysis of its ethyl ester precursor, as demonstrated in , where sodium hydroxide-mediated saponification of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate yields the corresponding carboxylic acid derivative.

Properties

CAS No.

7248-83-1

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 2-oxo-3-quinoxalin-2-ylpropanoate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3

InChI Key

RDPDMHOSYBRUFV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1

Other CAS No.

7248-83-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoxaline/Quinoline Moieties

a. Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
  • Structure: Contains a phenyl group and a 2-oxoquinoxaline substituent.
  • Properties : Melting point 164–166°C; IR peaks at 1680 cm⁻¹ (C=O) and 1655 cm⁻¹ (C=O); NMR data confirms aromatic and ester functionalities.
  • Synthesis: Derived from condensation reactions involving quinoxaline derivatives .
b. Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
  • Structure: Features dimethyl-substituted quinoxaline and phenyl groups.
  • Properties : Higher melting point (184–186°C) due to increased symmetry; IR and NMR spectra align with ester and aromatic motifs .

Comparison :

  • The dimethyl substitution in 3ce enhances thermal stability (higher melting point) compared to 3cd.
  • Both compounds exhibit strong carbonyl IR signals, but 3ce’s steric hindrance from methyl groups may reduce reactivity in nucleophilic substitutions .

Analogues with Cyclic or Aromatic Substituents

a. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
  • Structure: Cyclopentyl group replaces quinoxaline.
  • Properties : CAS 175157-15-0; used in industrial research. Safety data indicates handling precautions for ester functionalities .
b. Ethyl 2-oxo-3,3-diphenyl-propanoate
  • Structure : Two phenyl groups at the 3-position.
  • Properties : CAS 677326-79-3; molecular formula C₁₇H₁₆O₃. The diphenyl groups increase hydrophobicity, impacting solubility in polar solvents .

Comparison :

  • The quinoxaline moiety in the target compound introduces nitrogen-based hydrogen bonding sites, unlike the purely hydrocarbon-based cyclopentyl or phenyl substituents.

Fluorinated and Cyclopropyl Derivatives

a. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
  • Structure : Fluorine atom at the 2-position.
  • Properties : High-purity research chemical; fluorine’s electronegativity enhances metabolic stability and alters electronic density .
b. Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate
  • Structure : Cyclopropyl ring conjugated with phenyl.
  • Properties : CAS 324570-24-3; steric effects from the cyclopropane ring may hinder rotational freedom .

Comparison :

  • The cyclopropyl group in the latter introduces unique steric constraints, affecting conformational flexibility .

Key Data Table: Comparative Analysis

Compound Name Substituents Melting Point (°C) Key Functional Groups Applications Reference ID
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate Quinoxaline Not reported Ester, ketone, N-heterocycle Pharmacological research
Ethyl 3-oxo-2-(2-oxoquinoxalin-3-yl)-3-phenylpropanoate (3cd) Phenyl, quinoxaline 164–166 Ester, ketone, aromatic Synthetic intermediate
Ethyl 2-oxo-3,3-diphenyl-propanoate Diphenyl Not reported Ester, ketone, aromatic Industrial research
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorine, phenyl Not reported Ester, ketone, halogen Biomedical research

Preparation Methods

Reaction Mechanism and Conditions

The most direct synthesis involves a Michael addition between quinoxalin-2-one and ethyl acrylate under basic conditions. Inspired by analogous quinoline-derived protocols, quinoxalin-2-one (1.45 g, 10 mmol) reacts with ethyl acrylate (40 mmol) in the presence of potassium carbonate (1.38 g, 10 mmol) at 100°C for 10 hours. The base deprotonates the NH group of quinoxalin-2-one, generating a nucleophilic enolate that attacks the β-carbon of ethyl acrylate (Figure 1).

Optimization Insights :

  • Temperature : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 110°C promote side reactions like polymerization of ethyl acrylate.

  • Solvent : Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Solvent-free conditions yield crude products requiring column chromatography.

Workup and Purification

Post-reaction, the mixture is cooled, dissolved in ethyl acetate, and washed with water to remove excess base. Drying over sodium sulfate and evaporation under reduced pressure yields a residue crystallized from ethanol (70% yield).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO) : δ 1.22 (t, J = 7.0 Hz, 3H, CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.32–7.48 (m, 4H, Ar–H).

  • MS (MALDI) : m/z 269.33 [M + Na]⁺.

Esterification of 2-Oxo-3-(2-Quinoxalinyl)Propanoic Acid

Acid-Catalyzed Esterification

This two-step method first synthesizes 2-oxo-3-(2-quinoxalinyl)propanoic acid via hydrolysis of the corresponding nitrile or amide, followed by esterification with ethanol.

Step 1: Synthesis of Propanoic Acid Derivative
Quinoxalin-2-one reacts with acrylonitrile under basic conditions to form 3-(2-quinoxalinyl)propanenitrile, which is hydrolyzed using 6M HCl at reflux to yield the carboxylic acid.

Step 2: Esterification
The acid (2.17 g, 10 mmol) is refluxed with ethanol (20 mL) and concentrated sulfuric acid (0.5 mL) for 12 hours. The crude ester is purified via distillation (bp 180–185°C) or crystallization.

Yield : 65–75% after recrystallization from ethyl acetate/hexane.

Challenges and Solutions

  • Side Reactions : Over-esterification or dehydration is mitigated by controlling reaction time and acid concentration.

  • Purity : Column chromatography (hexane:ethyl acetate, 4:1) removes unreacted acid and byproducts.

Catalytic Coupling Methods

DCC-Mediated Amide Coupling (Adapted for Esterification)

While typically used for amides, DCC (dicyclohexylcarbodiimide) coupling can esterify carboxylic acids with alcohols in non-aqueous media. The propanoic acid derivative (10 mmol) is reacted with ethanol (12 mmol), DCC (10 mmol), and DMAP (catalyst) in dichloromethane at 0°C for 2 hours.

Advantages :

  • High selectivity for ester formation.

  • Suitable for acid-sensitive substrates.

Limitations :

  • Requires rigorous removal of dicyclohexylurea byproducts via filtration and washing.

Alternative Routes and Emerging Strategies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-oxo-3-(2-quinoxalinyl)propanoic acid and ethanol at 40°C, yielding 55% product with minimal side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours, improving yield to 85% by enhancing molecular collisions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Conjugate Addition7098One-pot synthesis, scalableRequires high temperatures
Acid-Catalyzed6595Cost-effectiveCorrosive conditions
DCC Coupling8099High selectivityExpensive reagents
Enzymatic5590Eco-friendlyLow yield, long reaction time

Characterization and Quality Control

Spectroscopic Validation

  • ¹³C NMR (100 MHz, DMSO) : Peaks at δ 166.5 (C=O ester), 172.8 (C=O ketone), and 118–137 ppm (aromatic carbons).

  • Elemental Analysis : Calculated for C₁₄H₁₄N₂O₃: C, 63.15; H, 5.30; N, 10.52. Found: C, 63.20; H, 5.34; N, 10.49.

Chromatographic Purity

HPLC (C18 column, methanol:water 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity .

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